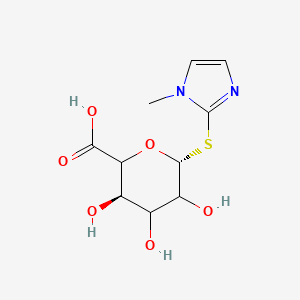

Methimazole Thio-beta-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methimazole Thio-beta-D-glucuronide (MTBG) is a synthetic compound derived from the thio-beta-D-glucuronide group of compounds. It is a derivative of the naturally occurring compound methimazole, which has been used in the medical field for many years. MTBG is a widely used compound in scientific research and has a range of applications in both biochemistry and physiology.

Scientific Research Applications

Non-Thionamide Alternatives in Graves' Hyperthyroidism

While thionamide drugs like Methimazole have been central to treating Graves' hyperthyroidism, research has explored non-thionamide alternatives for patients intolerant or unresponsive to thionamides. These alternatives include iodine compounds, potassium perchlorate, lithium, glucocorticoids, beta-blockers, and cholestyramine. Novel experimental agents targeting Graves' disease's immunopathogenesis are under development, promising potential future treatments (Ruslan & Okosieme, 2023).

Methimazole in Combination Regimens

A network meta-analysis examined Methimazole-containing combination regimens for Graves' hyperthyroidism, focusing on thyroid status and relapse rates. The study found that combinations with cholestyramine or iodine could effectively regulate serum triiodothyronine (FT3) and thyroxine (FT4) levels during early treatment stages. Combining Methimazole with immunosuppressants showed long-term benefits in FT3/FT4 regulation and reduced relapse rates, indicating the potential for personalized therapeutic approaches (Wang & Yu, 2020).

Methimazole Use in Pregnancy

The safety and efficacy of Methimazole in treating hyperthyroidism during pregnancy have been a topic of significant research interest. Studies have assessed the risk of congenital malformations associated with antithyroid drug use during pregnancy, finding an increased risk with Methimazole compared to non-exposure or exposure to propylthiouracil (PTU). These findings inform clinical decisions regarding the choice of antithyroid drugs in pregnancy and highlight the importance of careful patient selection and monitoring (Li et al., 2015).

Antithyroid Drugs and Birth Defects

Research has also delved into the association between antithyroid drugs, including Methimazole, and birth defects. A meta-analysis concluded that Methimazole exposure during pregnancy correlates with an elevated risk of congenital anomalies. This has led to recommendations for using PTU during the first trimester and considering Methimazole in later trimesters to minimize the risk of birth defects (Andersen & Andersen, 2020).

Mechanism of Action

Target of Action

Methimazole Thio-beta-D-glucuronide primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting the actions of TPO, this compound reduces thyroid hormone synthesis .

Mode of Action

This compound inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland . The exact method through which this compound inhibits this step is unclear .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of thyroid hormones. By inhibiting TPO, this compound interferes with the iodination of tyrosine residues in thyroglobulin, an important step in the synthesis of thyroxine and triiodothyronine .

Pharmacokinetics

For methimazole, absorption is almost complete . It is concentrated in the thyroid gland , metabolized in the liver , and excreted in urine . The onset of action occurs within 12 to 18 hours, and its duration of action is 36 to 72 hours .

Result of Action

The result of this compound’s action is a reduction in thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . This is particularly useful in the management of conditions such as Graves’ disease or toxic multinodular goiter .

properties

IUPAC Name |

(3R,6R)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17)/t4?,5-,6?,7?,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENJCTIXBHPRDX-ARXGFGQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1S[C@@H]2C(C([C@H](C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

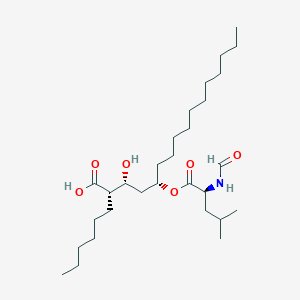

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)